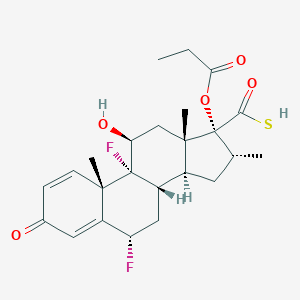

Fluticasone Propionate Intermediate

Description

Structure

3D Structure

Properties

CAS No. |

80474-45-9 |

|---|---|

Molecular Formula |

C24H30F2O5S |

Molecular Weight |

468.6 g/mol |

IUPAC Name |

(8S,10S,11S,13S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid |

InChI |

InChI=1S/C24H30F2O5S/c1-5-19(29)31-24(20(30)32)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,32)/t12?,14?,15-,17?,18-,21-,22-,23?,24?/m0/s1 |

InChI Key |

QGESYFOFLPJDJW-JKZCDXJBSA-N |

SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)S |

Isomeric SMILES |

CCC(=O)OC1(C(CC2[C@@]1(C[C@@H](C3([C@H]2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)S |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)S |

Pictograms |

Irritant |

Synonyms |

(6α,11ß,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-androsta-1,4-diene-17-carbothioic Acid; |

Origin of Product |

United States |

Synthesis Pathways and Chemical Transformations of Fluticasone Propionate Intermediates

Initial Pregnane and Androstane Derivatives as Starting Materials

The industrial synthesis of fluticasone (B1203827) propionate (B1217596) typically begins with well-established steroid structures, which already contain the majority of the required stereochemistry and functional groups. These starting materials are primarily derivatives of pregnane and androstane.

Corticosteroids featuring a 21-hydroxypregnane-20-one side chain are crucial starting points in the synthesis of fluticasone propionate. This structural motif, common in many glucocorticoids, undergoes a key transformation to create the androstane backbone necessary for fluticasone. The primary reaction is the oxidative cleavage of the bond between carbon-17 and carbon-20. This cleavage removes the C-20 ketone and C-21 hydroxyl group, converting the pregnane side chain into a 17β-carboxylic acid group, thereby transforming the pregnane skeleton into an androstane skeleton. This transformation is fundamental for introducing the subsequent carbothioate and propionate groups at the C-17 position.

A common and well-documented starting material for the synthesis of fluticasone propionate is Flumethasone. google.comamericanpharmaceuticalreview.com Flumethasone, a potent glucocorticoid itself, provides a steroid backbone that already incorporates the desired 6α,9α-difluoro substitutions and the 11β-hydroxy and 16α-methyl groups. google.com The synthesis begins with the oxidative cleavage of the hydroxymethyl group at the C-17 position of Flumethasone. google.comamericanpharmaceuticalreview.com This reaction, often carried out using an oxidizing agent like periodic acid, converts the dihydroxyacetone side chain into a carboxylic acid at the C-17 position. google.comgoogle.compatsnap.com This step effectively transforms the Flumethasone (a pregnane derivative) into a 17β-carboxylic acid androstane derivative, which is a pivotal intermediate in the pathway to fluticasone propionate. google.com

Key Functional Group Introduction and Modification

Following the initial transformation of the steroid backbone, the synthesis focuses on introducing and modifying specific functional groups to build the final fluticasone propionate structure.

The formation of a carboxylic acid at the C-17 position of the androstane ring is a crucial step that enables the subsequent introduction of the unique 17β-carbothioate ester of fluticasone.

The oxidative cleavage of the C-17 side chain of Flumethasone directly yields a key carboxylic acid intermediate: 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carboxylic acid. google.com This reaction is a cornerstone of the synthesis. For instance, treating Flumethasone in a solvent like tetrahydrofuran with an aqueous solution of periodic acid results in the formation of this androstane carboxylic acid derivative in high yield. google.compatsnap.com This intermediate is then subjected to further reactions, including activation of the carboxyl group, introduction of a sulfur atom to form a carbothioic acid, and subsequent esterification steps to complete the synthesis of fluticasone propionate. google.comchemicalbook.com

Interactive Data Table: Key Intermediates in Fluticasone Propionate Synthesis

| Compound Name | Starting Material / Intermediate | Key Transformation |

| Flumethasone | Starting Material | Undergoes oxidative cleavage of the C-17 side chain. google.comamericanpharmaceuticalreview.com |

| 17α,21-dihydroxy-9β,11b-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | Key Intermediate (Precursor to Flumethasone) | Used to synthesize the fluorinated steroid backbone of Flumethasone. americanpharmaceuticalreview.comresearchgate.net |

| 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carboxylic acid | Key Intermediate (Androstane derivative) | Formed from the oxidative cleavage of Flumethasone; precursor to the carbothioic acid. google.com |

| 6α,9α-difluoro-11β-hydroxy-16α-methyl-17α-propionyloxy-3-oxo-androsta-1,4-diene-17β-carbothioic acid | Advanced Intermediate | Formed by esterification of the 17α-hydroxyl group and conversion of the 17β-carboxylic acid to a carbothioic acid. google.com |

Carboxylic Acid Intermediates

Conversion of Methyl Ketone Intermediates to Carboxylic Acids via Haloform Reaction

The haloform reaction is a well-established organic reaction that facilitates the conversion of methyl ketones into carboxylic acids. researchgate.netresearchgate.netmasterorganicchemistry.compearson.comactascientific.com This transformation is a rare example of the oxidation of a ketone to a carboxylic acid, made possible by the formation of a trihalomethyl anion, which is a competent leaving group. masterorganicchemistry.com The reaction is fundamental in the synthesis of fluticasone propionate intermediates, specifically for transforming a 17-acetyl steroid precursor into the crucial 17β-carboxylic acid derivative.

The mechanism proceeds through several distinct steps: masterorganicchemistry.comactascientific.com

Enolate Formation: A base abstracts an acidic α-proton from the methyl ketone to form an enolate ion.

α-Halogenation: The enolate then reacts with a halogen (Cl₂, Br₂, or I₂), resulting in the substitution of one α-hydrogen with a halogen atom.

Repeated Halogenation: This process of deprotonation and halogenation is repeated two more times. The presence of the electron-withdrawing halogen atom makes the remaining α-protons even more acidic, facilitating their rapid removal and substitution until a trihalomethyl ketone is formed. masterorganicchemistry.comactascientific.com

Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the trihalomethyl ketone.

Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-carbon bond and the expulsion of the trihalomethyl anion (-CX₃), which is stabilized by the inductive effect of the three halogen atoms. actascientific.com This step forms the carboxylic acid.

Acid-Base Reaction: The strongly basic trihalomethyl anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and a haloform (CHX₃). An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid product. actascientific.com

In the synthesis of fluticasone propionate intermediates, this reaction is employed to convert a precursor containing a C-17 acetyl group into the corresponding C-17 carboxylic acid, a key functional group for subsequent transformations. acs.org For instance, oxidizing agents like sodium hypochlorite (B82951) (NaClO) or sodium hypobromite (B1234621) (NaBrO) can be used as the source of halogen and base for this transformation, offering a more cost-effective alternative to other oxidizing agents like periodic acid (H₅IO₆). acs.orgacs.orgfigshare.com

Synthesis of Thiocarboxylic Acid Derivatives (e.g., 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-androst-1,4-dien-3-one 17β-carboxylic acid)

The synthesis of the key intermediate, 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid, is a critical step. acs.orgchemicalbook.comnih.gov This carboxylic acid serves as the direct precursor for the introduction of the thiocarboxylic acid functionality.

The synthesis of the thiocarboxylic acid derivative involves a multi-step process starting from the 17β-carboxylic acid. A common strategy involves activating the carboxylic acid and then reacting it with a sulfur nucleophile. One reported method proceeds as follows: acs.org

Esterification and Acylation: The 17β-carboxylic acid is first protected, for example, through esterification, and the 17α-hydroxyl group is acylated.

Thioacylation: The activated steroid intermediate is then reacted with N,N-dimethylthiocarbamoyl chloride in the presence of a base. acs.orggoogle.com

Hydrolysis/Alcoholysis: The resulting thiocarbamate is subsequently hydrolyzed under basic conditions (e.g., using potassium carbonate or sodium hydrosulfide) to yield the desired 17β-carbothioic acid intermediate. acs.orggoogle.com

This 17β-carbothioic acid is a pivotal intermediate, ready for the final step of S-alkylation to introduce the fluoromethyl group, forming the S-fluoromethyl carbothioate ester characteristic of fluticasone. acs.org

Fluorination Strategies for Steroidal Intermediates

Decarboxylative Fluorination Approaches

Decarboxylative fluorination has emerged as a powerful and modern strategy for introducing fluorine into molecules, including the synthesis of fluticasone propionate. This method provides a safer and more efficient alternative to traditional fluorinating agents like bromofluoromethane (BrCH₂F), which is toxic, expensive, and environmentally detrimental. acs.orgfigshare.comgoogle.com

The process involves the replacement of a carboxylic acid group with a fluorine atom. In the context of fluticasone synthesis, this reaction is used to convert an intermediate thioacid into the final S-fluoromethyl thioester. A widely adopted method utilizes a combination of a silver(I) salt catalyst, such as silver nitrate (B79036) (AgNO₃), and an electrophilic fluorinating reagent, most commonly Selectfluor. acs.orgacs.org

The proposed mechanism suggests that the silver(I) salt is oxidized by Selectfluor to generate a high-valent Ag(III)-F intermediate. This species then facilitates the decarboxylation of the carboxylic acid and subsequent transfer of the fluorine atom to the resulting radical, yielding the fluorinated product. acs.org The efficiency of this reaction is influenced by the choice of silver salt, the fluorinating agent, and the solvent system. Research has shown that the combination of AgNO₃ and Selectfluor in an acetone/water solvent mixture provides high yields. acs.org

| Entry | Ag(I) Salt (mol %) | Fluorinating Agent (equiv) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | AgNO₃ (20) | Selectfluor (2.5) | Acetone/H₂O (2:1) | 92.7 |

| 2 | AgOAc (20) | Selectfluor (2.5) | Acetone/H₂O (2:1) | 75.4 |

| 3 | AgOTf (20) | Selectfluor (2.5) | Acetone/H₂O (2:1) | 70.3 |

| 4 | None | Selectfluor (2.5) | Acetone/H₂O (2:1) | No Reaction |

| 5 | AgNO₃ (20) | NFSI (2.5) | Acetone/H₂O (2:1) | No Reaction |

Stereoselective and Regioselective Introduction of Fluorine

The precise placement and stereochemistry of fluorine atoms in the steroid nucleus are critical for the biological activity of fluticasone propionate. The 6α and 9α fluorine atoms significantly enhance its glucocorticoid receptor affinity and anti-inflammatory potency. Therefore, the stereoselective and regioselective introduction of these atoms is a key challenge in the synthesis. researchgate.net

The introduction of the 9α-fluoro group is often achieved early in the synthesis, typically via the opening of a 9,11-epoxide with a fluoride (B91410) source, such as hydrogen fluoride (HF). This reaction proceeds with high stereoselectivity, yielding the desired 9α-fluoro-11β-hydroxy configuration due to the stereoelectronics of the epoxide ring-opening.

The introduction of the 6α-fluoro group is more complex and requires careful control of reaction conditions to ensure the correct stereochemistry. Methods for this transformation often involve the fluorination of an enol ether or enamine derivative of the steroid, where the directing effects of the steroid's A/B ring conformation guide the electrophilic fluorine source to the α-face. The choice of fluorinating agent and reaction conditions is crucial to achieve high selectivity and avoid the formation of the undesired 6β-epimer. nih.gov The judicious introduction of fluorine can exert conformational control through effects like the fluorine gauche effect, which can be valuable in designing molecules with specific shapes and properties. researchgate.net

Monofluoromethylation using Specialized Reagents and Ligands

The final step in the synthesis of fluticasone propionate is the monofluoromethylation of the 17β-carbothioic acid intermediate. Historically, this was accomplished using ozone-depleting and hazardous reagents like bromofluoromethane or chlorofluoromethane. Modern synthetic chemistry has focused on developing safer and more sustainable alternatives.

Specialized electrophilic monofluoromethylating reagents have been developed for this purpose. Among the most effective are S-(monofluoromethyl)diarylsulfonium salts. acs.orgacs.org These reagents are stable, easy to handle, and react efficiently with sulfur nucleophiles like the thiocarboxylate anion to form the required S-CH₂F bond.

Recent research has focused on creating non-depleting and more cost-effective aryl sulfonium reagents by modifying the aryl substituents. These newer reagents have demonstrated high efficacy and selectivity in the monofluoromethylation of complex steroid structures, providing excellent yields without the need for extensive purification. Other reagents capable of transferring a CH₂F unit, such as fluoroiodomethane (CH₂FI), have also been explored for the monofluoromethylation of various heteroatoms. acs.org

| Reagent Class | Specific Example | Reference |

|---|---|---|

| Fluoromethyl Halides | CH₂FBr, CH₂FI | acs.orgnih.gov |

| Diarylsulfonium Salts | S-(Monofluoromethyl)diarylsulfonium tetrafluoroborate | acs.org |

| Fluoromethyl Sulfonates | CH₂FOSO₂R (R= CF₃, tolyl) |

Thioester Bond Formation in Intermediate Synthesis

As detailed in section 2.2.1.3, the process begins with the 17β-carboxylic acid. This acid is converted into a 17β-carbothioic acid. The final thioester bond is then formed by S-alkylation of this thiocarboxylic acid intermediate with a monofluoromethylating agent. acs.org

General methods for creating thioester bonds include the condensation of a carboxylic acid and a thiol using a dehydrating agent like dicyclohexylcarbodiimide (DCC), or the reaction of an acid chloride with a thiol or its salt. wikipedia.org In the specific context of fluticasone propionate synthesis, the pathway proceeds via the thiocarboxylic acid intermediate. A typical laboratory and industrial sequence involves: acs.orggoogle.com

Activation of the 17β-carboxy group of a protected steroid intermediate.

Reaction with a thioacylating agent , such as N,N-dimethylthiocarbamoyl chloride, to form a thiocarbamate.

Hydrolysis of the thiocarbamate to generate the free 17β-carbothioic acid.

S-alkylation of the carbothioic acid with an electrophilic monofluoromethyl source (e.g., an S-(monofluoromethyl)diarylsulfonium salt) to yield the final S-fluoromethyl thioester bond. acs.org

This stepwise approach ensures high yields and selectivity, allowing for the precise construction of the final active pharmaceutical ingredient.

Complex Intermediate Structures and Their Synthesis Challenges

The synthesis of corticosteroids like fluticasone propionate involves navigating a landscape of complex molecular architectures. The creation and manipulation of specific functional groups on the steroid nucleus present unique challenges that necessitate innovative synthetic solutions.

The introduction of ester functionalities at specific positions on the steroid skeleton can be achieved through various intermediates, including nitriles. One documented pathway in steroid chemistry involves the conversion of a 21-aldehyde function into a cyanohydrin intermediate by treatment with potassium cyanide (KCN). nih.gov This cyanohydrin, which contains a nitrile group, can then undergo further transformations. For instance, in the presence of manganese dioxide (MnO₂) in a methanol and acetic acid mixture, the cyanohydrin can be converted into a methyl ester. nih.gov This reaction is thought to proceed through the enolization of the cyanohydrin to a bis-enol, followed by elimination and subsequent conversion of the keto-nitrile to the methyl ester. nih.gov This pathway demonstrates the utility of nitrile intermediates in building carboxylate and ester functionalities on the steroid core.

Protecting groups are essential tools in the multi-step synthesis of complex molecules like steroids. Ketalization is a common strategy to protect diol functionalities from undesired reactions. In steroid synthesis, the formation of ring-fused ketals at the 16α and 17α positions is a key transformation. nih.gov For example, a 16α,17α-diol, such as in triamcinolone, can be reacted with methyl acetoacetate in the presence of a catalytic amount of perchloric acid. nih.gov This reaction affords a ring-fused ketal derivative, specifically (22R)-9α-fluoro-11β,21-dihydroxy-3,20-dioxo-16α,17α-(methyl, methoxycarbonylmethyl)-methylenedioxy-1,4-pregnadiene. nih.gov The formation of this rigid, fused-ring system effectively shields the hydroxyl groups, allowing for selective chemical modifications at other positions of the steroid molecule. The control of stereochemistry and reaction conditions is critical to ensure the selective formation of the desired ketal derivative without side reactions.

The structural diversity of steroid derivatives can be expanded through the creation of unique ring systems and functional groups. The preparation of spiro enone derivatives represents one such modification. Condensation of a steroid containing free 17- and 21-hydroxyl groups, such as prednisolone, with diethyl oxalate using a strong base like sodium hydride (NaH) can yield novel spiro enones. nih.gov This reaction attaches a rigid, planar enone ring system spiro-fused at the C-17 position. nih.gov

The discussion of complex steroidal derivatives ultimately leads to the thioester functionality, which is central to fluticasone propionate. Fluticasone propionate itself is considered a prime example of a clinically important thiosteroid. nih.gov The synthesis of its thioester group, as detailed previously, involves the formation of a 17β-carbothioic acid intermediate, which is then alkylated. nih.gov This thioester moiety is critical to the molecule's activity profile.

Investigating 17-Spiro Byproducts and Their Formation Mechanisms

Detailed investigations into the synthesis of thiol esters from steroid 17β-carboxylic acids have revealed the significant formation of 17-spiro byproducts. The extent of this byproduct formation is intricately linked to both the activating agent used for the carboxylate group and the spatial arrangement of the methyl group at the C-16 position.

Two primary types of 17-spiro byproducts have been identified during the synthesis of fluticasone propionate intermediates:

17-Spiro Acylthio Ortho Esters: These byproducts are predominantly formed when diethyl phosphate (B84403) mixed anhydrides are used to activate the 17β-carboxylic acid, which then reacts with mercaptide salts. The 17-ester group participates in an intramolecular reaction, leading to the formation of a stable spirocyclic ortho ester. Research indicates that these 17-spiro acylthio ortho esters are particularly stable when the steroid substrate possesses a 16β-methyl group. In the case of 16α-methyl substrates, a considerable reversion of the phosphate intermediates to the starting acid is also observed, complicating the reaction outcome. The use of diphenyl chlorophosphate as an alternative activating agent has been shown to significantly improve the yield of the desired thiol esters, thereby reducing the formation of these spiro byproducts.

17-Spiro Acyl Fluoro Ketals: The formation of these novel spirocycles occurs when 17α-acetoxy acids are treated with 2-fluoro-N-methylpyridinium tosylate (FMPT). This reagent facilitates a different cyclization pathway, resulting in the formation of a 17-spiro acyl fluoro ketal. This highlights the critical role of the activating group in directing the reaction towards either the desired product or the formation of specific spirocyclic impurities.

The mechanism of formation for these 17-spiro byproducts involves the intramolecular attack of the oxygen atom of the 17α-acyloxy group onto the activated 17β-carbonyl carbon. This cyclization is influenced by the stereochemistry at C-16. The 16β-methyl configuration appears to create a steric environment that favors the formation and stability of the spirocyclic structure.

Conversely, when the 17α-position is occupied by a hydroxyl group instead of an acyloxy group, the reaction with activating agents like FMPT does not lead to spirocycle formation. Instead, products of dehydration or rearrangement, such as 18-methyl migration and the formation of 13,17-β-lactones, are observed. This underscores the necessity of the 17α-acyloxy group for the neighboring-group participation that drives the formation of 17-spiro byproducts.

The influence of the carboxylate activating group on the product distribution is a key finding in managing impurity formation. The data below illustrates the qualitative impact of different activating agents on the formation of 17-spiro byproducts.

Table 1: Influence of Carboxylate Activating Group on 17-Spiro Byproduct Formation

| Carboxylate Activating Group | Substrate | Primary Product(s) | Key Observation |

|---|---|---|---|

| Diethyl Phosphate Anhydrides | 16-Methyl-17α-acyloxy acid | Thiol esters and 17-Spiro Acylthio Ortho Esters | Predominance of spiro byproducts, especially with 16β-methyl stereochemistry. |

| Diphenyl Chlorophosphate | 16-Methyl-17α-acyloxy acid | Thiol Esters | Improved yields of the desired thiol ester and reduced spiro byproduct formation. |

| 2-Fluoro-N-methylpyridinium Tosylate (FMPT) | 17α-Acetoxy acid | 17-Spiro Acyl Fluoro Ketals | Formation of novel spiro acyl fluoro ketals. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Fluticasone Propionate |

| Fluticasone Propionate Intermediate |

| 16-Methyl-17α-acyloxy acid |

| 17-Spiro Acylthio Ortho Ester |

| 17-Spiro Acyl Fluoro Ketal |

| 17α-Acetoxy acid |

| 2-Fluoro-N-methylpyridinium tosylate |

| 17-Hydroxy acid |

| 13,17-β-lactone |

| Diethyl phosphate |

| Diphenyl chlorophosphate |

Mechanistic Insights and Process Optimization in Intermediate Synthesis

Reaction Mechanisms Governing Intermediate Transformations

The journey from starting materials to the fluticasone (B1203827) propionate (B1217596) intermediate is paved with a variety of chemical reactions, each with its own distinct mechanism. A thorough comprehension of these pathways is essential for controlling reaction outcomes and minimizing the formation of impurities.

Understanding Haloform Reaction Pathways

The haloform reaction is a chemical process that can convert methyl ketones into carboxylic acids through exhaustive halogenation. wikipedia.orgnih.gov This reaction is particularly relevant in steroid chemistry for specific structural modifications. The mechanism proceeds in two main phases: exhaustive α-halogenation followed by a nucleophilic substitution that results in the cleavage of a carbon-carbon bond. nih.gov

Under basic conditions, a methyl ketone undergoes keto-enol tautomerization. The resulting enolate then attacks a halogen, leading to the substitution of an α-hydrogen with a halogen. wikipedia.org This process is repeated until all three hydrogens on the methyl group are replaced by halogen atoms, forming a trihalomethyl ketone. masterorganicchemistry.com The presence of the electron-withdrawing halogen atoms makes the carbonyl carbon highly susceptible to nucleophilic attack by a hydroxide (B78521) ion. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the trihalomethyl anion (a good leaving group) and forming a carboxylic acid. wikipedia.orgmasterorganicchemistry.com The trihalomethyl anion is subsequently protonated to yield the haloform. wikipedia.org The reaction is often used as a qualitative test for methyl ketones, particularly the iodoform (B1672029) test, which produces a characteristic yellow precipitate of iodoform. organic-chemistry.orgchemistrysteps.com

Mechanisms of Oxidative Cleavage Reactions (e.g., Periodic Acid)

Periodic acid (HIO₄ or H₅IO₆) is a selective oxidizing agent used for the cleavage of vicinal diols (glycols) to form two carbonyl compounds (aldehydes or ketones). youtube.comlibretexts.org This reaction is instrumental in steroid chemistry for cleaving specific bonds and introducing new functionalities. The mechanism involves the formation of a cyclic periodic ester intermediate. pearson.com

The reaction begins with the attack of one of the hydroxyl groups of the vicinal diol on the electrophilic iodine atom of periodic acid. youtube.com This is followed by the coordination of the second hydroxyl group to the iodine, forming a cyclic ester. This cyclic intermediate then undergoes a concerted cleavage of the carbon-carbon bond between the two original hydroxyl-bearing carbons. pearson.com The driving force for this cleavage is the formation of two stable carbonyl groups and the reduction of iodine. youtube.com The nature of the resulting carbonyl compounds depends on the substitution pattern of the original diol. For instance, cleavage of a 1,2-diol can yield two aldehydes, two ketones, or one of each. This reaction has been extended to the cleavage of α-hydroxy carbonyl compounds and 1,2-dicarbonyl compounds, which can exist in equilibrium with their gem-diol forms in aqueous solutions. stackexchange.com

Cyanohydrin and Enolization Pathways in Steroid Derivatization

The derivatization of steroids often involves reactions that modify existing functional groups to enhance their properties or to facilitate further transformations. nih.gov Cyanohydrin formation and enolization are two such important pathways.

Cyanohydrin formation involves the nucleophilic addition of a cyanide ion to a ketone or aldehyde carbonyl group. This reaction is typically base-catalyzed and results in the formation of a cyanohydrin, which contains both a hydroxyl and a nitrile group on the same carbon atom. This functional group can then be further manipulated. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a route for chain extension and the introduction of new functionalities in the steroid scaffold.

Enolization is the process by which a carbonyl compound containing an α-hydrogen is converted to its corresponding enol or enolate form. This is a key step in many reactions of carbonyl compounds, including the haloform reaction as previously discussed. In steroid synthesis, enolization allows for the introduction of substituents at the α-position to the carbonyl group. The enolate, being a powerful nucleophile, can react with various electrophiles, leading to alkylation, halogenation, or other modifications of the steroid skeleton. The regioselectivity of enolization can often be controlled by the choice of base and reaction conditions. Recently, cyanoacetohydrazide has been explored as a novel derivatizing agent for steroids, which also forms syn- and anti-isomers, similar to hydroxylamine. nih.gov

Role of Acyl and Sulfhydryl Radicals in Thioester Formation

The formation of thioesters is a critical step in the synthesis of fluticasone propionate. researchgate.net Thioesters are generally more reactive than their ester counterparts and serve as important intermediates in various biochemical and synthetic processes. libretexts.orglibretexts.org The formation of thioesters can proceed through radical pathways involving acyl and sulfhydryl radicals. researchgate.net

One method for generating acyl radicals is from thioesters themselves through photoredox catalysis. rsc.org These acyl radicals can then participate in various coupling reactions. researchgate.net In the context of thioester synthesis, an acyl radical can be generated from a suitable precursor, such as an acyl chloride. researchgate.net This acyl radical can then react with a sulfhydryl radical, which can be generated from a disulfide or a thiol. researchgate.netorganic-chemistry.org The coupling of the acyl radical and the sulfhydryl radical leads to the formation of the thioester bond. researchgate.net The use of photoredox catalysis provides a mild and efficient way to generate these radical species, allowing for the synthesis of thioesters under conditions that are compatible with complex molecules like steroids. rsc.orgorganic-chemistry.org

Process Chemistry for Enhanced Efficiency and Purity

The industrial synthesis of fluticasone propionate demands high efficiency and purity to meet stringent pharmaceutical standards. google.com Process chemistry plays a crucial role in achieving these goals by optimizing reaction conditions and minimizing the formation of impurities.

Strategic Use of Radical Inhibitors and Antioxidants in Intermediate Preparation

During the synthesis of key thioalkyl intermediates for fluticasone propionate, the formation of non-polar dimer impurities through oxidative or radical coupling can be a significant issue. google.com These impurities are often difficult to remove from the final product. google.com To address this, radical inhibitors and antioxidants are strategically employed during the preparation of these intermediates. google.com

Radical inhibitors, such as hydroquinone, function by quenching reactive radical species that can initiate unwanted side reactions. google.commdpi.com They effectively interrupt the chain reactions that lead to the formation of dimeric and other impurities. Antioxidants, such as butylated hydroxytoluene (BHT), work by preventing oxidation of sensitive functional groups within the steroid molecule. google.com The use of these additives has been shown to significantly control the formation of non-polar dimer impurities, reducing them to levels below 0.5%. google.com Furthermore, the addition of radical inhibitors and antioxidants can lead to an increase in the purity of the thioalkyl intermediates to over 95%. google.com This strategy also allows for longer reaction times without compromising the quality of the intermediate, which can be beneficial for ensuring the completion of preceding reaction steps. google.com Some steroids themselves, particularly estrogens like estriol (B74026) and 17 beta-estradiol, have been shown to possess natural antioxidant properties, though other steroids like cortisone (B1669442) may have mild pro-oxidant effects. nih.govnih.gov

The following table summarizes the impact of using a radical inhibitor and an antioxidant on the purity of a thioalkyl intermediate in fluticasone propionate synthesis.

| Additive | Dimer Impurity Level | Thioalkyl Intermediate Purity |

| None | Up to 1.0% | < 95% |

| Radical Inhibitor (e.g., Hydroquinone) and/or Antioxidant (e.g., BHT) | < 0.5% | > 95% |

Development of Selective Solvent Systems for Intermediate Purification

The purification of the thioalkyl intermediate is a critical step that significantly influences the quality of the final Fluticasone Propionate API. Research has focused on moving away from chromatographic methods, which have inherent limitations for large-scale commercial manufacturing, towards more scalable crystallization techniques. google.com

A significant breakthrough in this area was the development of a novel and selective crystallization system using a mixture of acetic acid and ethyl acetate (B1210297), typically in a 20:10 v/v ratio. google.com This specific solvent system has proven to be highly effective at purifying the thioalkyl intermediate. The crystallization is generally performed at an elevated temperature of 80-85°C. google.com Its primary advantage is the consistent and effective reduction of impurities, particularly stubborn non-polar dimer impurities, to levels below 0.10%. google.com The use of this unconventional solvent system is instrumental in achieving the stringent impurity profile required for the final API on a larger, commercial scale. google.com

Beyond this specific system, a range of other solvents can be employed for the purification of Fluticasone Propionate intermediates. The choice of solvent or solvent mixture depends on the specific impurity profile and the step in the synthesis.

Table 1: Solvent Systems for Intermediate Purification

| Solvent Class | Examples | Application Notes | Source(s) |

|---|---|---|---|

| Acid/Ester Mixture | Acetic Acid / Ethyl Acetate | Highly selective for removing non-polar dimer impurities via crystallization. | google.com |

| Esters | Ethyl acetate, Isopropyl acetate, Butyl acetate | General purification of intermediates. | google.com |

| Halogenated Hydrocarbons | Chloroform, Dichloromethane | General purification of intermediates. | google.com |

| Ketones | Acetone, Methyl ethyl ketone | General purification of intermediates. | google.com |

| Amides | N,N-dimethyl acetamide, Dimethylformamide | General purification of intermediates. | google.com |

| Alcohols | Methanol, Ethanol, Isopropanol | Used independently or in mixtures for purification. | google.com |

| Supercritical Fluids | Supercritical CO₂ | Used for removing residual organic solvents from the final API, demonstrating an alternative purification technology. | patsnap.com |

Optimization of Fluorination Conditions for Yield and Selectivity

The fluorination step, where a leaving group on the intermediate is displaced by fluorine, is a pivotal reaction in the synthesis of Fluticasone Propionate. Optimization of this step is crucial for maximizing yield and ensuring high selectivity, which directly impacts the purity of the final product. google.com

One key advancement has been the move towards using soluble mixed fluorides, which allows for a more selective and controlled fluorination process. google.com A particularly effective combination involves calcium fluoride (B91410) and silver fluoride in an acetonitrile (B52724) solvent. google.com Preparing a solution of these fluorides and filtering it to remove metallic impurities before the reaction leads to a homogeneous reaction environment. This controlled reactivity, though sometimes initially sluggish, is highly selective for fluorinating the target position and minimizes side reactions. google.com

Further process optimization revealed that using a solution of silver fluoride alone could significantly boost the HPLC purity of the resulting Fluticasone Propionate to 94%. When this was combined with the use of mixed fluorides, the purity was consistently increased to over 98-99%. google.com These optimized conditions represent a significant improvement over older methods, avoiding the use of hazardous and environmentally unfriendly reagents like halofluoromethanes. google.com

Table 2: Fluorination Systems and Their Effectiveness

| Fluorinating Agent(s) | Solvent | Key Findings | Reported Purity | Source(s) |

|---|---|---|---|---|

| Calcium Fluoride and Silver Fluoride | Acetonitrile | Combination proved effective for selective fluorination. Use as a pre-prepared solution improves reaction control and selectivity. | Good | google.com |

| Silver Fluoride (in solution) | Not specified | Use of a solution of the fluorinating agent independently resulted in a significant improvement in quality. | 94% | google.com |

| Combination of Mixed Fluorides and Silver Fluoride in Solution | Not specified | Combining the two optimized approaches led to the highest purity product. | >98-99% | google.com |

Batch Scale-Up Considerations and Challenges

Translating a synthetic process for a Fluticasone Propionate intermediate from the laboratory to commercial-scale production introduces significant challenges. nih.govwikipedia.org While a process may be efficient on a small scale, scaling up can amplify previously negligible issues. nih.gov

A primary challenge is managing reaction thermodynamics. Many reactions in API synthesis are exothermic, and what is easily controlled in laboratory glassware can become a major safety hazard in a large industrial reactor. americanpharmaceuticalreview.com This requires careful engineering, including the use of jacketed reactors for efficient heat exchange and potentially redesigning the process from a simple batch to a semi-batch mode where reagents are dosed over time to control the rate of heat evolution. nih.govamericanpharmaceuticalreview.com

Another major consideration is that impurities that are minor at the lab scale can accumulate to unacceptable levels in large batches. nih.gov This necessitates robust and highly optimized purification methods, like the crystallization system discussed previously, as techniques such as column chromatography are often not economically or practically viable for large-scale manufacturing. google.com

The process developed utilizing the acetic acid/ethyl acetate crystallization system and mixed fluoride chemistry has been reported to be reproducible and insensitive to scale, capable of being run in batches from 50 g to over 100 kg. google.com This indicates that the process was designed with scalability in mind, successfully navigating the common challenges of maintaining yield, purity, and safety at an industrial scale. google.comwikipedia.org

Impurity Profiling and Control Strategies for Intermediates

A comprehensive understanding and control of impurities are non-negotiable in pharmaceutical manufacturing. For the this compound, a detailed impurity profile is essential for ensuring the quality and safety of the final drug product. encyclopedia.pubmdpi.com Regulatory bodies like the European Pharmacopoeia list numerous potential impurities, making their identification and control a primary focus of process development. encyclopedia.pubmdpi.com

Identification and Mitigation of Non-Polar Dimer Impurities

A frequently encountered and particularly challenging set of impurities in the synthesis of the thioalkyl intermediate are non-polar dimers. google.com These impurities, such as Fluticasone Propionate EP Impurity H (also known as Fluticasone Disulphane Impurity), arise from the oxidative or free-radical dimerization of the sulfur-containing intermediate. google.com This side reaction is particularly problematic at elevated temperatures or with prolonged reaction times. google.com

The identification of these dimeric species is often accomplished using advanced analytical techniques. Methods such as 19F NMR spectroscopy and directly coupled HPLC-NMR and HPLC-MS have been successfully used to identify and characterize these and other impurities in batches of Fluticasone Propionate.

Mitigation strategies are twofold, focusing on both prevention and removal:

Prevention : The formation of these dimer impurities can be controlled by introducing radical inhibitors and/or antioxidants into the reaction mixture. These additives disrupt the free-radical dimerization pathway without negatively affecting the quality of the intermediate, even allowing for longer reaction times. google.com

Removal : If dimer impurities are formed, their removal is critical. The specialized crystallization process using an acetic acid and ethyl acetate solvent system is particularly effective at reducing the level of these non-polar dimers to below the pharmacopoeial limit of 0.10%. google.com

Addressing Byproduct Formation During Key Reaction Steps (e.g., Oxime Side Products)

While the provided outline uses oxime side products as an example of byproduct formation, a review of the specific literature for this compound synthesis does not prominently feature oximes as a common byproduct. Oximes are typically formed from the reaction of a ketone or aldehyde with hydroxylamine, a reaction pathway not central to the main synthesis routes of this particular intermediate.

Instead, the most critical and well-documented byproducts are the oxidative dimer impurities discussed previously. google.comgoogle.com The formation of these dimers is a significant side reaction that must be rigorously controlled. The primary cause is the sensitivity of the thioalkyl intermediate to oxidative and free-radical conditions. google.com Therefore, control strategies are centered on preventing these specific side reactions through the use of inhibitors and antioxidants and removing any byproducts formed through highly selective purification steps. google.com The focus remains on minimizing any side reaction that could compromise the purity of the intermediate.

Impact of Intermediate Purity on Downstream Synthesis and Active Pharmaceutical Ingredient Quality

The purity of the thioalkyl intermediate has a direct and profound impact on the quality of the final Fluticasone Propionate API. google.comgoogle.com It is a foundational principle in this synthesis that a highly pure intermediate is required to produce an API that meets stringent pharmacopoeial specifications (e.g., EP/USP). google.com

Impurities present in the intermediate, whether they are polar, non-polar, or dimeric byproducts, are notoriously difficult to remove in the final API form. google.com Standard purification techniques like multiple crystallizations or column chromatography are often insufficient to remove these "carry-over" impurities from the final Fluticasone Propionate product. google.com This can lead to batches of API that fail to meet regulatory standards, which are undesirable and potentially harmful to patients. google.com

Therefore, implementing robust purification steps and impurity control strategies at the intermediate stage is not just beneficial but essential. Using a highly purified thioalkyl intermediate ensures that the subsequent fluorination and work-up steps proceed cleanly, affording a final API that consistently meets the required high-purity profile without the need for extensive and often inefficient downstream purification. google.com

Analytical Methodologies for Characterization and Quantification of Fluticasone Propionate Intermediates

Chromatographic Techniques for Purity Profiling and Quantification

Chromatographic methods are the cornerstone of purity analysis in pharmaceutical manufacturing, offering high-resolution separation of the main compound from its structurally similar intermediates and impurities.

High Performance Liquid Chromatography (HPLC) Method Development and Validation for Intermediates

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of fluticasone (B1203827) propionate (B1217596) and its intermediates. Method development focuses on achieving optimal separation, while validation ensures the method is reliable, reproducible, and suitable for its intended purpose, in accordance with ICH guidelines. ijnrd.orgnih.gov

A typical reversed-phase HPLC (RP-HPLC) method involves a C18 or C8 analytical column. ijnrd.org For instance, a rapid and simple HPLC method was developed using a C18 column with a mobile phase of acetonitrile (B52724) and water (60:40, v/v) and UV detection at 236 nm. nih.govresearchgate.net Validation of such methods includes assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). nih.govchromatographytoday.com For example, one validated method demonstrated linearity over a concentration range of 0.03 to 0.09 mg/mL with a correlation coefficient of 0.9958. nih.govnih.gov The accuracy, determined by recovery studies, typically falls within 98-102%. chromatographytoday.com Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure evolution of HPLC, offers faster analysis times and improved resolution, making it highly suitable for analyzing fluticasone propionate and its impurities. asianpubs.org

| Parameter | HPLC Method 1 researchgate.net | HPLC Method 2 chromatographytoday.com | UPLC Method asianpubs.org |

| Column | C18 | Octadecylsilyl silica (B1680970) gel (Hypersil BDS) | Waters ACQUITY BEH C18, 1.7 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Potassium dihydrogen phosphate (B84403) buffer (pH 3.0):Acetonitrile | Gradient of A) Methanol:Ammonium Acetate (B1210297):Acetonitrile and B) Methanol:Acetonitrile |

| Flow Rate | Isocratic | 1.5 mL/min | 0.250 mL/min |

| Detection | UV at 236 nm | UV at 239 nm | UV at 239 nm |

| Linearity Range | 0.03 - 0.09 mg/mL | LOQ - 0.125 mg/mL (for FP) | - |

| Accuracy (% Recovery) | 99.9% - 101.6% | 99.2% - 101.0% | - |

| LOD/LOQ (mg/mL) | LOD: 0.0067, LOQ: 0.0203 | LOQ for FP: 0.067 µg/mL | - |

High-Performance Thin Layer Chromatography (HPTLC) for Intermediate Analysis and Impurity Detection

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique used for separating and quantifying fluticasone propionate and its intermediates. It offers the advantage of analyzing multiple samples simultaneously, making it cost-effective and efficient for routine quality control. grafiati.com

A validated HPTLC method for fluticasone propionate utilizes pre-coated silica gel 60F254 plates with a mobile phase such as Toluene:ethyl acetate (7:3, v/v). researchgate.netjetir.org Densitometric scanning, typically at a wavelength of 239 nm or 250 nm, is used for quantification. researchgate.netnih.gov Validation according to ICH guidelines confirms the method's performance. For instance, one method demonstrated linearity in the concentration range of 100–500 ng/spot with a correlation coefficient (R²) of 0.9995. researchgate.netjetir.org The limits of detection (LOD) and quantification (LOQ) for fluticasone propionate were found to be 40.78 ng/spot and 70.24 ng/spot, respectively. researchgate.netjetir.org Such methods are effective in separating the main drug from its degradation products and synthetic impurities. researchgate.netjetir.org

| Parameter | HPTLC Method 1 researchgate.netjetir.org | HPTLC Method 2 nih.govnih.gov | HPTLC Method 3 derpharmachemica.com |

| Stationary Phase | Pre-coated silica gel TLC plates | Pre-coated silica gel HPTLC plates | Aluminum foil plates precoated with silica gel 60F254 |

| Mobile Phase | Toluene:Ethyl acetate (7:3, v/v) | n-hexane:Ethyl acetate:Acetic acid (5:10:0.2, v/v/v) | Toluene:Ethyl acetate:Formic acid (7:3:0.1, v/v/v) |

| Detection Wavelength | 239 nm | 250 nm | 215 nm |

| Linearity Range | 100-500 ng/spot | 200-2000 ng/band | 50-350 ng/spot |

| Correlation Coefficient (r²) | 0.9995 | 0.9936 | - |

| LOD (ng/spot) | 40.78 | 65.68 | 13.71 |

| LOQ (ng/spot) | 70.24 | 199.03 | 35.50 |

Qualitative and Quantitative Determination of Intermediates in Process Streams

The control of impurities in an API is critical, and this begins with monitoring the reaction process itself. google.com Analytical techniques like HPLC and HPTLC are applied to in-process streams to analyze the product mixture of a chemical reaction. google.com This analysis determines the purity of intermediates and the presence of side products, by-products, and unreacted reagents. google.com

For example, during the synthesis of fluticasone propionate, the purity of an intermediate can be checked by HPLC. If the purity meets the required standard (e.g., >99.5%), the batch can proceed to the next step or final purification. google.com This in-process control ensures that impurities are maintained below the limits specified by regulatory bodies like the ICH. google.com The ability to detect and quantify specific intermediates, such as Fluticasone Propionate Impurity B or G, is crucial for optimizing reaction conditions and ensuring the quality of the final product. google.compatsnap.com Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly valuable for this, providing both quantitative data and structural information on components within the process stream. nih.goviatdmct2017.jp

Spectroscopic and Spectrometric Approaches for Structural Confirmation

While chromatography excels at separation and quantification, spectroscopic and spectrometric techniques are indispensable for the definitive structural identification of molecules.

Vibrational Spectroscopy (Raman and Infrared) for Intermediate Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and functional groups present in a sample. These non-destructive techniques are valuable for identifying intermediates and confirming their structure during synthesis. researchgate.net

A vibrational spectroscopic study of fluticasone propionate, supported by ab initio calculations, has led to proposed molecular assignments for its spectral features. researchgate.netbrad.ac.uk This library of spectral information can be used to monitor the synthesis process in real-time. brad.ac.uk For instance, on-line IR spectroscopy can be employed to track the formation and consumption of intermediates in a reaction mixture. researchgate.net Raman spectroscopy is also a powerful tool for this purpose and is particularly useful for identifying different polymorphic forms of fluticasone propionate, a critical quality attribute that can be influenced by the purity and form of its preceding intermediates. hubspot.net Studies have shown that Raman spectroscopy can confirm the polymorphic identity of drug particles in a final formulation, ensuring consistency with the pure API. hubspot.net

Mass Spectrometry for Molecular Identification of Intermediates and Impurities

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the identification and quantification of intermediates and impurities. nih.govijpsjournal.com It provides molecular weight and fragmentation data, which are crucial for structural elucidation.

In the analysis of fluticasone propionate, tandem mass spectrometry operating in a positive ion electrospray ionization (ESI) mode is common. shimadzu.com For fluticasone propionate, the precursor ion [M+H]⁺ at m/z 501.0 is often monitored, which fragments to produce prominent product ions, such as m/z 293.05. shimadzu.com By identifying the unique mass transitions for expected intermediates and potential impurities, highly specific and sensitive methods can be developed. ijpsjournal.comshimadzu.com This approach has been used to characterize known dimeric impurities in batches of fluticasone propionate. nih.gov The high sensitivity of modern LC-MS/MS systems allows for the detection of intermediates at extremely low levels (pg/mL or even fg/mL), which is essential for ensuring the purity of the final drug substance. sciex.comsciex.com

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application | Source |

| LC-MS/MS | Positive ESI | 501.0 | 293.05 | Quantification of Fluticasone Propionate | shimadzu.com |

| LC-MS/MS | Positive ESI | 506.0 (for I.S.) | 313.1 (for I.S.) | Internal Standard for Quantification | shimadzu.com |

| HPLC-MS | - | - | - | Identification of dimeric impurities | nih.gov |

| LC-MS | - | - | - | Analysis of peptide mixtures after protein digestion to study enzyme inactivation by intermediates | nih.gov |

Advanced Analytical Strategies and Method Validation

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. Intermediates, being precursors in the API synthesis, can significantly influence the purity profile of the final product. Therefore, robust and reliable analytical methods are essential for the characterization and quantification of fluticasone propionate intermediates. Advanced strategies, including statistical experimental design for method optimization and rigorous validation according to international guidelines, are employed to ensure these methods are fit for purpose.

Design of Experiment (DoE) Approaches in Analytical Method Optimization for Intermediates

Design of Experiment (DoE) is a powerful statistical tool that enables a systematic and efficient approach to analytical method development, moving away from the traditional one-factor-at-a-time (OFAT) approach. youtube.comyoutube.com In the context of analyzing fluticasone propionate intermediates, DoE is used to understand the effects of various chromatographic parameters and their interactions on critical quality attributes of the method, such as resolution, peak shape, and analysis time. researchgate.net This approach allows for the simultaneous investigation of multiple input variables (factors) to identify the optimal experimental conditions with a minimum number of experiments. mdpi.com

The primary goal of using DoE is to establish a "design space"—a multidimensional combination and interaction of input variables that have been demonstrated to provide assurance of quality. youtube.com For the optimization of an HPLC method for fluticasone propionate intermediates, critical factors might include the percentage of organic modifier in the mobile phase, buffer pH, column temperature, and flow rate. youtube.comresearchgate.net Responses, or the outputs being measured, would typically be the resolution between the intermediate and its closely related impurities or degradation products, peak tailing factor, and retention time.

A common DoE strategy is the use of factorial designs (full or fractional) for screening to identify the most influential factors, followed by a response surface methodology (like a Central Composite Design or Box-Behnken design) for optimization. youtube.comnih.gov This structured approach not only accelerates method development but also builds a deeper understanding of the method's capabilities and limitations, leading to a more robust final method. researchgate.net

Table 1: Example of a Design of Experiment (DoE) Setup for HPLC Method Optimization

| Factor | Type | Low Level (-1) | High Level (+1) |

|---|---|---|---|

| A: Acetonitrile (%) | Numerical | 40% | 60% |

| B: pH of Mobile Phase | Numerical | 3.0 | 4.0 |

| C: Flow Rate (mL/min) | Numerical | 1.0 mL/min | 1.5 mL/min |

| D: Column Temperature (°C) | Numerical | 35°C | 45°C |

This table illustrates a potential factorial design for screening critical parameters in the development of an analytical method for fluticasone propionate intermediates. The levels represent the range over which each factor is varied during the experiments.

Method Validation Parameters for Intermediate Analysis (e.g., selectivity, linearity, accuracy, precision, robustness)

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. ich.org For methods used to analyze fluticasone propionate intermediates, validation is performed in accordance with International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the newer Q2(R2). amsbiopharma.comchromatographytoday.comdemarcheiso17025.com The core validation parameters ensure the reliability, reproducibility, and accuracy of the analytical data.

Selectivity/Specificity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgamsbiopharma.com For fluticasone propionate intermediates, this means the method must be able to separate the target intermediate from starting materials, by-products, and other related substances. ikev.org Specificity is often demonstrated by comparing chromatograms of the intermediate with those of spiked samples containing potential impurities and by assessing peak purity using a photodiode array (PDA) detector. ikev.orgasianpubs.org

Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. amsbiopharma.com It is typically evaluated by analyzing a series of solutions of the intermediate at different concentrations (minimum of 5 levels is recommended). ikev.org The results are assessed by examining the correlation coefficient (r²) of the linear regression curve, which should ideally be close to 1.0. For a fluticasone propionate method, a correlation coefficient of 0.999 or greater is often achieved. nih.govhumanjournals.com

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often determined by recovery studies, where a known amount of the intermediate is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. ijpsonline.com For fluticasone propionate assays, accuracy is typically expected to be within 98-102%. researchgate.net

Precision : Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels:

Repeatability (Intra-assay precision) : Assesses precision over a short interval of time with the same analyst and equipment. ich.org

Intermediate Precision : Assesses within-laboratory variations, such as different days, different analysts, or different equipment. ich.orgchromatographytoday.com

Reproducibility : Assesses the precision between different laboratories (inter-laboratory studies). ich.org For methods analyzing fluticasone propionate, a %RSD of less than 2% is generally considered acceptable for precision. ijpsonline.comresearchgate.net

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ich.orgchromatographytoday.com It provides an indication of the method's reliability during normal usage. chromatographytoday.com To test robustness, parameters like mobile phase composition (e.g., ±2% acetonitrile), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C) are intentionally varied. chromatographytoday.compharmaknowledgeforum.com The method is considered robust if the system suitability parameters remain within the acceptance criteria under these varied conditions. pharmaknowledgeforum.com

Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Method for a Fluticasone Propionate Intermediate

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 2% jetir.org |

| Precision (% RSD) | ≤ 2.0% | < 2.0% researchgate.net |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.010 µg/mL nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.030 µg/mL nih.gov |

| Robustness | System Suitability Passes | Method is robust for changes in flow rate and mobile phase composition. chromatographytoday.com |

Development of Stability-Indicating Analytical Methods for Intermediates

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. humanjournals.com Crucially, it must also be able to separate and quantify the degradation products formed. asianpubs.org Developing a SIAM for a this compound is essential to ensure that the stability of the intermediate can be accurately monitored and to understand its degradation pathways.

The development of a SIAM involves subjecting the intermediate to forced degradation (stress testing) under various conditions as recommended by ICH guidelines. ich.orgresearchgate.net These conditions typically include:

Acid Hydrolysis (e.g., 0.1N HCl) jetir.org

Base Hydrolysis (e.g., 0.1N NaOH) jetir.org

Oxidation (e.g., 3-30% H₂O₂) researchgate.net

Thermal Degradation (e.g., heating at 60-80°C) researchgate.net

Photolytic Degradation (e.g., exposure to UV or fluorescent light) researchgate.net

The goal of forced degradation is to generate degradation products at a level of approximately 5-20%. The stressed samples are then analyzed by the proposed method. The method is considered stability-indicating if all the degradation product peaks are well-resolved from the main intermediate peak and from each other. humanjournals.com Peak purity analysis using a PDA detector is a critical tool in this assessment to confirm that the main peak is spectrally pure and free from any co-eluting degradants. ikev.org Studies have shown that fluticasone propionate itself is particularly sensitive to alkali conditions, leading to degradation. asianpubs.orgxjtu.edu.cn It is crucial to demonstrate that the analytical method for an intermediate can effectively separate it from such potential degradants.

Table 3: Summary of Forced Degradation Studies for a this compound

| Stress Condition | Reagent/Condition | Duration | Observation |

|---|---|---|---|

| Acidic | 0.1N HCl | 2 hours at 60°C | ~8.7% degradation observed, degradant peaks well-resolved. nih.gov |

| Alkaline | 0.1N NaOH | 2 hours at 60°C | ~15% degradation observed, degradant peaks well-resolved. nih.gov |

| Oxidative | 30% H₂O₂ | 24 hours at RT | Significant degradation observed, degradant peaks well-resolved. researchgate.net |

| Thermal | 80°C (Dry Heat) | 48 hours | No significant degradation observed. nih.gov |

| Photolytic | UV Light (254 nm) | 24 hours | Minor degradation observed. |

This table provides an example of typical conditions and outcomes for forced degradation studies performed during the development of a stability-indicating method for a this compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Fluticasone Propionate |

| Acetonitrile |

| Methanol |

| Water |

| Hydrochloric Acid (HCl) |

| Sodium Hydroxide (B78521) (NaOH) |

| Hydrogen Peroxide (H₂O₂) |

| Potassium Dihydrogen Phosphate |

Emerging Research and Future Perspectives in Fluticasone Propionate Intermediate Chemistry

Innovative Synthetic Routes to Key Steroidal Intermediates

The traditional synthesis of the core steroidal structure for fluticasone (B1203827) propionate (B1217596) involves multiple steps, often starting from materials like diosgenin (B1670711) or flumethasone. americanpharmaceuticalreview.comresearchgate.netnih.gov Researchers are actively developing more efficient and innovative routes to these key intermediates, aiming to reduce step counts, improve yields, and enhance stereoselectivity.

Recent progress in catalysis has significantly impacted steroid synthesis. nih.gov Transition metal-catalyzed reactions, such as enantioselective palladium-catalyzed dearomatizative cyclization, have emerged as powerful tools for constructing chiral phenanthrenone-derived tricyclic cores, which are fundamental to the steroid skeleton. nih.gov Another novel approach involves metallacycle-mediated annulative cross-coupling, which allows for a convergent synthesis by first constructing the C/D ring system and then strategically forming the remaining rings. researchgate.net These methods address major challenges in steroid synthesis, including the precise installation of all-carbon quaternary stereocenters and the assembly of polycyclic systems with defined stereochemistry. nih.gov

Furthermore, efforts are being made to develop greener synthetic pathways. One such development is a protocol for the gram-scale preparation of key steroid intermediates designed for a green fluorodecarboxylation reaction, avoiding the use of ozone-depleting substances like bromofluoromethane. americanpharmaceuticalreview.com An improved process for a fluticasone propionate intermediate utilizes cheaper and less hazardous oxidizing agents like sodium hypochlorite (B82951) (NaClO) or sodium hypobromite (B1234621) (NaBrO) in place of more toxic options. researchgate.net These innovations not only improve efficiency but also align with the principles of sustainable chemistry.

| Synthetic Strategy | Key Features | Starting Material Example | Relevant Intermediates |

| Palladium-Catalyzed Cyclization | Enantioselective formation of tricyclic cores. | Hajosh-Parrish ketone-derived ketal | Phenanthrenone derivatives |

| Metallacycle-Mediated Cross-Coupling | Convergent synthesis of C/D ring system first. | Chiral enyne and alkyne | ACD tricycle intermediates |

| Green Fluorodecarboxylation | Avoids ozone-depleting reagents. | Flumethasone | Carboxylic acid intermediates |

| Improved Oxidation | Uses cheaper, safer oxidizing agents. | 17α,21-dihydroxy-9β,11b-epoxy-16α- methylpregna-1,4-diene-3,20-dione 21-acetate | Carboxylic acid intermediates |

Application of Chemoenzymatic and Biocatalytic Transformations in Intermediate Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers remarkable selectivity and efficiency, making it an attractive strategy for complex steroid modifications. biorxiv.org Chemoenzymatic approaches, which combine the power of biocatalysis with traditional chemical synthesis, are emerging as powerful methods for producing steroid drug intermediates.

A key challenge in steroid synthesis is achieving site-specific and selective modifications, such as hydroxylations, on the complex steroidal core. acs.org Cytochrome P450 monooxygenases are particularly valuable in this regard. Researchers have designed chemoenzymatic strategies that employ P450 enzymes for targeted C11-hydroxylation, a critical step in the synthesis of many corticosteroids. acs.org For instance, a one-pot biocatalytic process can achieve both C11-hydroxylation and 17β-ketoreduction, significantly streamlining the synthesis of key intermediates. acs.org

Hydroxysteroid dehydrogenases (HSDs) are another important class of enzymes used in steroid synthesis. ontosight.aiwikipedia.org These enzymes catalyze the oxidation and reduction of hydroxyl and keto groups at specific positions on the steroid nucleus. ontosight.aiwikipedia.org For example, 11β-hydroxysteroid dehydrogenase (11β-HSD) is crucial for interconverting active cortisol and inactive cortisone (B1669442), a mechanism that can be harnessed in synthetic pathways. wikipedia.orgoup.comnih.gov The application of these enzymes allows for precise stereochemical control that is often difficult to achieve with conventional chemical methods. researchgate.net

The development of novel biocatalysts through protein engineering further expands the synthetic utility of enzymes. biorxiv.org Engineered enzymes can exhibit enhanced activity, stability, and substrate scope, enabling the synthesis of a wider range of functionalized steroid intermediates. biorxiv.org

Computational Chemistry and In Silico Modeling for Reaction Pathway Prediction and Intermediate Design

Computational chemistry and in silico modeling are becoming indispensable tools for understanding and predicting the behavior of complex chemical systems, including steroid biosynthesis pathways. researchgate.netnih.gov These methods allow researchers to simulate reaction mechanisms, predict the properties of intermediates, and design more efficient synthetic routes.

Structural models of key steroidogenic enzymes, such as cytochrome P450s, can be predicted using computational techniques, even when experimental structures are difficult to obtain. nih.gov These models provide insights into enzyme function and can explain the effects of mutations on catalytic activity. nih.gov By understanding the enzyme's active site and substrate binding, researchers can rationally design intermediates that are better substrates for biocatalytic transformations.

Mechanistic computational models are also being developed to simulate entire metabolic networks, such as the adrenal steroidogenesis pathway in H295R cells. nih.gov These models can predict the concentrations of various steroid intermediates over time and simulate the effects of enzyme inhibitors. nih.gov This capability is valuable for identifying which transport and metabolic processes have the most significant influence on the production of target steroids. nih.gov Furthermore, in silico modeling can be used to study the conformational changes of drug molecules, like fluticasone propionate, as they transition from a solid or solution state to their protein-bound state, providing insights into their function. nih.gov These predictive models help to refine synthetic strategies and accelerate the development of new intermediates. researchgate.netresearchgate.net

Development of Novel Reagents and Catalytic Systems for Efficient Intermediate Synthesis

The development of novel reagents and catalysts is central to advancing the synthesis of fluticasone propionate intermediates. A significant focus is on improving the efficiency and environmental profile of fluorination reactions, a key step in producing highly potent corticosteroids.

Traditionally, the synthesis of fluticasone propionate has involved the use of bromofluoromethane, an ozone-depleting substance. americanpharmaceuticalreview.comgoogle.com Research has led to greener alternatives. One approach is a XeF₂-assisted fluorodecarboxylation, which provides a more environmentally benign route. americanpharmaceuticalreview.com Another innovative process replaces hazardous reagents with a combination of silver nitrate (B79036) (AgNO₃) and Selectfluor for the decarboxylative fluorination step. researchgate.net The use of soluble mixed fluorides is also being explored to achieve more selective and controlled fluorination by displacing leaving groups on thioalkyl intermediates. google.compatsnap.com

Electrophilic N-F class reagents, such as N-fluoropyridinium salts and N-fluoroquinuclidinium salts, have proven to be versatile and easy-to-handle alternatives for fluorinating steroid enol acetates. researchgate.netnih.gov The reactivity of these agents can be tuned by modifying their chemical structure, allowing for more controlled fluorination reactions. nih.gov

| Reagent/Catalyst Type | Application in Intermediate Synthesis | Advantages |

| XeF₂ / AgNO₃ + Selectfluor | Green fluorodecarboxylation | Avoids ozone-depleting substances, improves safety. americanpharmaceuticalreview.com |

| Soluble Mixed Fluorides | Selective and controlled fluorination | Eco-friendly, high purity of intermediates. google.compatsnap.com |

| N-F Class Reagents (e.g., Selectfluor) | Electrophilic fluorination of steroid derivatives | Easy to handle, good to high yields. researchgate.netnih.gov |

| Palladium Catalysts with P-chiral ligands | Enantioselective cyclization for steroid core | High efficiency and stereoselectivity. nih.gov |

Integration of Process Analytical Technology (PAT) for Real-Time Intermediate Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. wikipedia.orgmt.com The goal of PAT is to ensure final product quality by understanding and controlling the manufacturing process. numberanalytics.comlongdom.org This approach is increasingly being integrated into the synthesis of pharmaceutical intermediates to enhance consistency, reduce waste, and minimize batch failures. wikipedia.orglongdom.org

In the context of this compound synthesis, PAT enables the real-time monitoring of reactions, providing continuous data on the concentration of reactants, intermediates, and products. mt.comnih.gov This is a significant shift from traditional manufacturing, which often relies on offline testing of the final product. wikipedia.org

Various PAT tools are employed for this purpose, with spectroscopic techniques being particularly prominent. numberanalytics.comresearchgate.net

FTIR and Raman Spectroscopy: These techniques can be used in-line to monitor reaction kinetics and the formation of specific intermediates without destructive sampling. rsc.orgacs.orgamericanpharmaceuticalreview.com They provide a molecular-level window into the process, allowing for the timely adjustment of parameters to maintain optimal conditions. researchgate.netamericanpharmaceuticalreview.com

UV-Vis Spectroscopy: This method is effective for monitoring the concentration of specific reagents or intermediates, particularly in continuous flow processes. rsc.org It can be used to ensure the safe in-situ generation and consumption of hazardous reagents. rsc.org

Chromatography (HPLC, GC): While often used for offline analysis, these techniques can be integrated for at-line or on-line monitoring, providing detailed separation and quantification of components in the reaction mixture. rsc.org

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fluticasone Propionate Intermediate, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including fluorination and esterification. Key intermediates require rigorous purification via column chromatography or recrystallization. Purity validation employs HPLC with UV detection (λ = 238 nm), comparing retention times to USP Reference Standards . Quantification of impurities (e.g., Related Compounds D and F) should follow ICH Q3 guidelines, with thresholds ≤0.1% for individual impurities and ≤0.5% for total impurities .

Q. How can researchers ensure compliance of this compound with pharmacopeial standards?

- Methodological Answer : Analytical protocols must align with USP monographs, including:

- Identification : FTIR spectroscopy (matching characteristic peaks for C=O at 1740 cm⁻¹ and S-F at 680 cm⁻¹) .

- Assay : Reverse-phase HPLC using a C18 column and mobile phase of acetonitrile/water (70:30 v/v), with system suitability criteria (RSD ≤2% for peak area) .

- Particle size analysis : Microscopic evaluation (≥98% particles <5 µm) for nasal spray formulations .

Advanced Research Questions

Q. How can experimental design address contradictions in pharmacokinetic data for this compound?

- Methodological Answer : Conflicting bioavailability data may arise from formulation differences (e.g., inhalation vs. nasal delivery). A randomized crossover study comparing AUC₀–24h and Cmax across formulations can isolate variables. Use LC-MS/MS for plasma quantification (LLOQ = 10 pg/mL) and statistical adjustments for inter-subject variability .

Q. What strategies resolve discrepancies in stability profiles of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with Arrhenius modeling predict degradation pathways. For oxidative degradation, add antioxidants (e.g., BHT) and monitor via forced degradation studies (0.1% H₂O₂, 24 hours). Data normalization using ANOVA with post-hoc Tukey tests identifies significant outliers .

Q. How can the PICOT framework structure preclinical studies on this compound?

- Methodological Answer :

- Population : In vitro cell lines (e.g., A549 for pulmonary efficacy).

- Intervention : Dose-response testing (0.1–100 nM) of the intermediate.

- Comparison : Active comparator (e.g., Budesonide).

- Outcome : Anti-inflammatory markers (IL-6, TNF-α reduction).

- Time : 48-hour exposure periods.

This framework ensures hypothesis-driven endpoints and reduces bias in preclinical data interpretation .

Research Methodology & Frameworks

Q. How can the FINER criteria optimize research questions on synthetic pathways?

- Methodological Answer :

- Feasible : Prioritize scalable reactions (e.g., microwave-assisted synthesis over traditional heating).

- Interesting : Explore understudied fluorination catalysts (e.g., Selectfluor® vs. NFSI).

- Novel : Investigate green chemistry approaches (e.g., solvent-free mechanochemical synthesis).

- Ethical : Adhere to waste disposal regulations for fluorinated byproducts.

- Relevant : Align with trends in inhaled corticosteroid development .

Q. What statistical methods mitigate variability in particle size distribution studies?

- Methodological Answer : Use laser diffraction (Malvern Mastersizer) with triplicate measurements. Apply the Dv50 metric (median particle size) and log-normal distribution modeling. For skewed data, non-parametric tests (Mann-Whitney U) are preferable .

Compliance & Reporting

Q. How to validate chromatographic methods for this compound under updated USP guidelines?

- Methodological Answer : Post-revision USP standards (PF32(1)) mandate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.